molecular formula C16H12FN3O2S B11369548 4-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

4-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11369548
M. Wt: 329.4 g/mol
InChI Key: GDGLKTNOUOWZON-UHFFFAOYSA-N
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Description

4-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

4-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is investigated for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C16H12FN3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

4-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C16H12FN3O2S/c1-22-13-8-4-10(5-9-13)14-18-16(23-20-14)19-15(21)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,19,20,21)

InChI Key

GDGLKTNOUOWZON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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